molecular formula C6H5BrN2OS B1378113 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal CAS No. 1394045-25-0

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal

Cat. No.: B1378113
CAS No.: 1394045-25-0
M. Wt: 233.09 g/mol
InChI Key: AAAXJPLFDZTYTN-YCRREMRBSA-N
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Description

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is a chemical compound with the molecular formula C6H5BrN2OS and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and an imino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal typically involves the reaction of a bromo ketone with a thiazole derivative. One common method includes the reaction of 2-bromoacetophenone with 2-aminothiazole under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and thiazole ring play crucial roles in its reactivity and biological activity. The imino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-[(1,3-thiazol-2-yl)amino]propanal
  • 2-Chloro-3-[(1,3-thiazol-2-yl)imino]propanal
  • 2-Bromo-3-[(1,3-thiazol-2-yl)imino]butanal

Uniqueness

2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal is unique due to its specific combination of a bromine atom, thiazole ring, and imino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3E)-2-bromo-3-(1,3-thiazol-2-ylimino)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2OS/c7-5(4-10)3-9-6-8-1-2-11-6/h1-5H/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAXJPLFDZTYTN-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/N=C/C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal
Reactant of Route 2
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal
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Reactant of Route 5
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Reactant of Route 6
2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal

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